![molecular formula C11H12F2O2 B1471371 1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one CAS No. 1553316-34-9](/img/structure/B1471371.png)
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one
Vue d'ensemble
Description
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one, more commonly known as 4-Difluoroethoxybenzene (DFEB), is a fluorinated aromatic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet, fruity odor. DFEB has been used in various fields of research, including as a reagent in organic synthesis, as an intermediate in pharmaceutical drug synthesis, and as a component of chemical sensors. It has also been used as a solvent for analytical chemistry, as a catalyst in polymerization reactions, and as a substrate in enzyme-catalyzed reactions.
Applications De Recherche Scientifique
Synthesis and Material Applications
Advanced Material Synthesis : The chemical serves as a precursor in the synthesis of highly fluorinated monomers, which are instrumental in creating side-chain liquid crystalline polysiloxanes. These materials exhibit unique smectogenic properties, making them valuable for advanced applications in materials science (Bracon, Guittard, Givenchy, & S. Géribaldi, 2000).
Polymer Chemistry : Studies have shown the utility of derivatives in synthesizing novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units through click chemistry. These polymers demonstrate good thermal stability and glass transition temperatures, indicating their potential in high-performance material applications (Rahmani & Shafiei zadeh Mahani, 2015).
Organic Synthesis and Catalysis
Catalysis and Organic Reactions : Research has employed related compounds in catalytic processes, such as the oxidation of secondary alcohols to ketones with high yields, showcasing its relevance in synthetic organic chemistry (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Synthetic Building Blocks : There's significant interest in utilizing these compounds as building blocks for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Their use in creating diastereoselectively enriched intermediates for polyketide synthesis is a notable example (Breit & Zahn, 1998).
Environmental and Green Chemistry
Bioremediation Technologies : Derivatives of 1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one have been explored in the context of environmental science, particularly in the biodegradation and bioremediation of persistent organic pollutants. The role of specific enzymes in breaking down complex organic molecules into less harmful substances highlights the chemical's potential in environmental clean-up efforts (Chhaya & Gupte, 2013).
Green Chemistry Applications : The compound and its derivatives contribute to the development of green chemistry pathways, offering safer, more sustainable methods for synthesizing important chemicals. For instance, their use in creating electrolyte additives for lithium-ion batteries emphasizes their role in advancing energy storage technologies with reduced environmental impact (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
Propriétés
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-8(14)6-9-2-4-10(5-3-9)15-7-11(12)13/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBQYPZNLVHWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





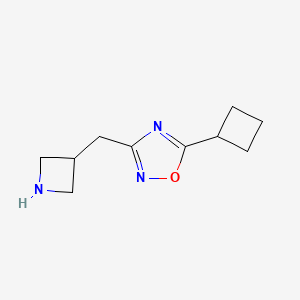


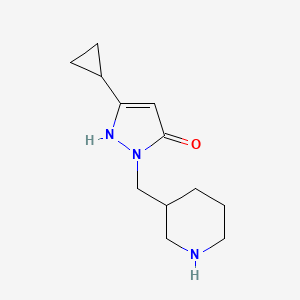
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)

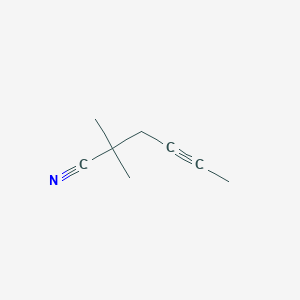
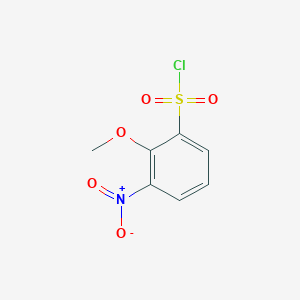

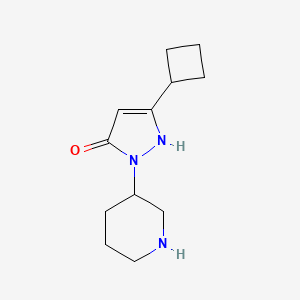
amine](/img/structure/B1471306.png)
